N-Desmethyl Iomeprol Pentaacetate N-Desmethyl Iomeprol Pentaacetate
Brand Name: Vulcanchem
CAS No.: 87785-51-1
VCID: VC20835744
InChI: InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
SMILES: CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Molecular Formula: C26H30I3N3O13
Molecular Weight: 973.2 g/mol

N-Desmethyl Iomeprol Pentaacetate

CAS No.: 87785-51-1

Cat. No.: VC20835744

Molecular Formula: C26H30I3N3O13

Molecular Weight: 973.2 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Iomeprol Pentaacetate - 87785-51-1

Specification

CAS No. 87785-51-1
Molecular Formula C26H30I3N3O13
Molecular Weight 973.2 g/mol
IUPAC Name [2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Standard InChI InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Standard InChI Key MUJGKJDSVJWBLH-UHFFFAOYSA-N
SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Canonical SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator